ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Ethyl (1R,5S)-3-amino-8-azabicyclo[321]octane-8-carboxylate is a compound that belongs to the family of tropane alkaloidsThe 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of this compound, is a key feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective construction methods. One common approach is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The process would be optimized for yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Ethyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)12-8-3-4-9(12)6-7(11)5-8/h7-9H,2-6,11H2,1H3/t7?,8-,9+ |
InChI Key |
YXJPAZXYCIOTIV-CBLAIPOGSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(C2)N |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(C2)N |
Origin of Product |
United States |
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